

4-Chloro-2-nitrobenzaldehyde: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzaldehyde

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An In-depth Exploration of the Structure, Reactivity, and Synthetic Utility of a Key Aromatic Intermediate

Introduction

4-Chloro-2-nitrobenzaldehyde is a solid, yellow crystalline organic compound that serves as a vital building block in a multitude of synthetic organic chemistry applications.^[1] Its trifunctional nature, featuring an aldehyde, a nitro group, and a chloro substituent on a benzene ring, imparts a unique and versatile reactivity profile. This guide provides a detailed examination of the molecular structure, functional group interplay, and practical applications of **4-chloro-2-nitrobenzaldehyde**, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **4-chloro-2-nitrobenzaldehyde** are summarized below, providing a quantitative foundation for its use in experimental design.

Property	Value	Source(s)
Chemical Formula	C ₇ H ₄ ClNO ₃	[2][3]
Molecular Weight	185.56 g/mol	[4]
CAS Number	5551-11-1	[3]
Appearance	Yellow powder/solid	[1]
Melting Point	67-68 °C	[4][5]
Boiling Point	305.2 ± 27.0 °C (Predicted)	[1][5]
Flash Point	138.4 °C	[4]
Solubility	Soluble in Chloroform	[1]
SMILES	C1=CC(=C(C=C1Cl))-- INVALID-LINK--[O-])C=O	[2]
InChI	1S/C7H4ClNO3/c8-6-2-1-5(4- 10)7(3-6)9(11)12/h1-4H	

The spatial arrangement of the functional groups on the aromatic ring is critical to the molecule's reactivity. The aldehyde group is positioned at carbon 1, the nitro group at carbon 2, and the chlorine atom at carbon 4.

Caption: Molecular structure of **4-Chloro-2-nitrobenzaldehyde**.

The Interplay of Functional Groups: A Deeper Dive

The chemical behavior of **4-chloro-2-nitrobenzaldehyde** is a direct consequence of the electronic effects exerted by its three functional groups.

- The Aldehyde Group (-CHO): As a primary reactive site, the aldehyde group is susceptible to nucleophilic attack. The carbonyl carbon carries a partial positive charge, making it an electrophilic center. It readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds.[6]

- The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. Its presence deactivates the aromatic ring towards electrophilic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group itself can be reduced to an amino group (-NH₂) under various conditions, opening up further synthetic pathways.[7]
- The Chloro Group (-Cl): The chlorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution. However, in the context of this molecule, its most significant role is as a leaving group in nucleophilic aromatic substitution reactions.[7] The strong electron-withdrawing effect of the adjacent nitro group makes the carbon to which the chlorine is attached highly electrophilic and susceptible to displacement by nucleophiles.

The synergy of these functional groups makes **4-chloro-2-nitrobenzaldehyde** a versatile intermediate. For instance, the aldehyde can be protected while a nucleophilic substitution is performed on the chloro-substituted carbon, followed by deprotection and further modification of the aldehyde.

Synthetic Utility and Key Reactions

4-Chloro-2-nitrobenzaldehyde is a valuable precursor in the synthesis of a wide range of more complex molecules.[1][8] Its reactivity allows for a variety of chemical transformations.

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